molecular formula C20H20 B14297604 1,1'-(2-Cyclohexylideneethene-1,1-diyl)dibenzene CAS No. 112176-09-7

1,1'-(2-Cyclohexylideneethene-1,1-diyl)dibenzene

Katalognummer: B14297604
CAS-Nummer: 112176-09-7
Molekulargewicht: 260.4 g/mol
InChI-Schlüssel: LWDMXKXMLCMREA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-Diphenylvinylidene)cyclohexane is an organic compound that features a cyclohexane ring substituted with a diphenylvinylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diphenylvinylidene)cyclohexane typically involves the reaction of cyclohexanone with diphenylacetylene under specific conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for (2,2-Diphenylvinylidene)cyclohexane are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Diphenylvinylidene)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrocarbons or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of (2,2-Diphenylvinylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to undergo various chemical transformations, which can influence its biological activity and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2,2-Diphenylvinylidene)cyclohexane include:

    Diphenylacetylene: A related compound with similar structural features.

    Cyclohexanone: A precursor in the synthesis of (2,2-Diphenylvinylidene)cyclohexane.

    Benzylidene derivatives: Compounds with similar functional groups and reactivity.

Uniqueness

(2,2-Diphenylvinylidene)cyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

112176-09-7

Molekularformel

C20H20

Molekulargewicht

260.4 g/mol

InChI

InChI=1S/C20H20/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15H,1,4-5,10-11H2

InChI-Schlüssel

LWDMXKXMLCMREA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=C=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.